molecular formula C10H8O5S B2763588 4-oxo-4H-chromen-7-yl methanesulfonate CAS No. 2097914-73-1

4-oxo-4H-chromen-7-yl methanesulfonate

Cat. No.: B2763588
CAS No.: 2097914-73-1
M. Wt: 240.23
InChI Key: SNEVYWQAVJSQAV-UHFFFAOYSA-N
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Description

4-Oxo-4H-chromen-7-yl methanesulfonate (CAS 2097914-73-1) is a high-value chemical intermediate in medicinal chemistry, particularly in the development of novel anticancer agents. This flavone-based building block is designed for the synthesis of more complex, potent derivatives. Its core research value lies in its role as a precursor for steroid sulfatase (STS) inhibitors, a promising therapeutic strategy for hormone-dependent cancers like breast cancer. Studies show that methanesulfonate-functionalized flavones act as potent STS inhibitors, decreasing active estrogen levels that stimulate tumor growth . One derivative demonstrated significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 0.615 µM and was shown to induce apoptosis, a programmed cell death pathway crucial for anticancer activity . Furthermore, the structural motif is being explored in mitochondrial-targeted therapies; conjugating similar flavonoid structures with triphenylphosphonium groups leads to derivatives that accumulate in mitochondria, disrupt mitochondrial function, and efficiently eliminate drug-resistant senescent breast cancer cells . The compound is offered for research applications, including as a building block for drug discovery, a lead compound in developing senotherapeutic agents, and a tool for investigating mitochondrial-induced apoptosis pathways. Available in milligram to multi-gram quantities . This product is intended for research purposes only and is not intended for human or animal use.

Properties

IUPAC Name

(4-oxochromen-7-yl) methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8O5S/c1-16(12,13)15-7-2-3-8-9(11)4-5-14-10(8)6-7/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNEVYWQAVJSQAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OC1=CC2=C(C=C1)C(=O)C=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-oxo-4H-chromen-7-yl methanesulfonate typically involves the O-sulfonylation of 7-hydroxy-4H-chromen-4-one with methanesulfonyl chloride. The reaction is mediated by a base such as triethylamine in a solvent like dichloromethane at ambient temperature . This method is straightforward and efficient, yielding the desired product in good yields.

Industrial Production Methods

These include the use of eco-friendly solvents, microwave and ultrasound irradiation, and multicomponent reactions to minimize waste and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

4-oxo-4H-chromen-7-yl methanesulfonate undergoes various chemical reactions, including:

    O-sulfonylation: The primary reaction for its synthesis.

    Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the methanesulfonate group.

    Oxidation and Reduction:

Common Reagents and Conditions

Major Products Formed

The major product formed from the O-sulfonylation reaction is this compound itself. Substitution reactions can yield various derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-oxo-4H-chromen-7-yl methanesulfonate involves its interaction with the sulfatase enzyme. Molecular docking studies have shown that it binds to the active site of the enzyme, forming hydrogen bonds and hydrophobic interactions that inhibit the enzyme’s activity . This inhibition reduces the conversion of sulfated steroids to non-sulfate steroid hormones, thereby decreasing the growth of hormone-dependent cancer cells.

Comparison with Similar Compounds

Structural Features

Target Compound :
  • Core structure : 4-Oxo-4H-chromene.
  • Substituents : Methanesulfonate at C6.
  • Molecular formula : C₁₀H₈O₅S (calculated molecular weight: 264.23 g/mol).
Analog 1 : 4-Methyl-2-oxo-2H-chromen-7-yl 4-methoxybenzenesulfonate ()
  • Core structure : 2-Oxo-2H-chromene with a methyl group at C3.
  • Substituents : 4-Methoxybenzenesulfonate at C7.
  • Molecular formula : C₁₇H₁₄O₅S (molecular weight: 330.35 g/mol) .
  • Key bond angles :
    • O1–S1–C6: 103.45°
    • C7–O1–S1: 120.22° .
Analog 2 : 4-Methyl-2-oxo-2H-chromen-7-yl 4-fluorobenzenesulfonate ()
  • Substituents : 4-Fluorobenzenesulfonate at C7.
  • Molecular formula : C₁₆H₁₁FO₅S (molecular weight: 334.32 g/mol).
Analog 3 : 4-Methyl-2-oxo-2H-chromen-7-yl 4-methylbenzenesulfonate ()
  • Substituents : 4-Methylbenzenesulfonate at C7.
  • Molecular formula : C₁₇H₁₄O₅S (molecular weight: 330.35 g/mol) .

Comparison :

  • Ketone Position: The target compound’s 4-oxo group (vs.
  • Sulfonate Group : Methanesulfonate is smaller and less sterically hindered than aryl sulfonates, likely improving solubility in polar solvents .
  • Molecular Weight : The target compound’s lower molecular weight (264 vs. 330–334 g/mol) may enhance diffusion across biological membranes.

Reactivity Differences :

  • The 4-oxo group may participate in keto-enol tautomerism, influencing hydrogen-bonding patterns and crystal packing .
  • Methanesulfonate’s electron-withdrawing nature could enhance hydrolysis susceptibility compared to aryl sulfonates.
Target Compound :
  • Hypothesized applications include enzyme inhibition (e.g., phosphatases or kinases) due to sulfonate-mediated interactions with catalytic sites .
Analogs :
  • Cytotoxicity : Coumarin sulfonates exhibit activity against cancer cell lines, with aryl groups enhancing lipophilicity and membrane penetration .
  • Enzyme Inhibition : 4-Methoxybenzenesulfonate derivatives target Cdc25 phosphatases and HSP90, critical in cancer progression .

Key Differences :

  • Solubility : Methanesulfonate’s polarity may reduce cellular uptake compared to aryl analogs but improve aqueous compatibility for formulation.
  • Bioactivity : The 4-oxo group could modify binding affinities to enzymes like MEK1 or TNF-α, which are targeted by 2-oxo analogs .

Crystallographic and Computational Insights

  • Software : SHELX and WinGX are widely used for crystal structure refinement and analysis .
  • Hydrogen Bonding : Aryl sulfonates form stronger intermolecular interactions (e.g., C–H···O) due to aromatic π-systems, whereas methanesulfonate relies on weaker van der Waals forces .

Biological Activity

4-Oxo-4H-chromen-7-yl methanesulfonate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a chromenone core structure, which is functionalized with a methanesulfonate group, enhancing its reactivity and biological interactions. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C12H11O5S\text{C}_{12}\text{H}_{11}\text{O}_5\text{S}

This compound's unique structure allows it to participate in various chemical reactions, including nucleophilic substitution and sulfonylation, which are crucial for its synthesis and modification into more biologically active derivatives.

Anticancer Properties

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study assessing its activity against human breast cancer (MCF-7), colon cancer (HCT-116), and liver cancer (HepG2) demonstrated selective cytotoxicity. The mechanism underlying this activity involves the induction of apoptosis through the modulation of key regulatory proteins.

Table 1: Cytotoxic Effects on Cancer Cell Lines

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-725Induces DNA fragmentation, upregulates P53 and Bax
HCT-11630Downregulates CDK4 and Bcl-2
HepG235Induces apoptosis via mitochondrial pathways

The mechanism of action for this compound primarily involves its interaction with the sulfatase enzyme, which is critical in the metabolism of steroid hormones. Molecular docking studies have shown that this compound binds effectively to the active site of sulfatase, inhibiting its activity through hydrogen bonds and hydrophobic interactions. This inhibition is particularly relevant in hormone-dependent cancers, where sulfatase plays a role in tumor progression.

Study 1: Cytotoxicity Assessment

In a recent study, various derivatives of chromenone were synthesized and tested for their cytotoxic effects on cancer cell lines. The results indicated that compounds structurally similar to this compound exhibited potent activity against MCF-7 and HCT-116 cells. The study utilized the MTT assay to evaluate cell viability after treatment with different concentrations of the compound over a 48-hour period.

Study 2: Molecular Docking Analysis

Another investigation employed molecular docking techniques to elucidate the binding interactions between this compound and various protein targets associated with cancer progression. The findings revealed that the compound forms stable complexes with target enzymes, suggesting potential pathways for therapeutic intervention.

Q & A

Q. What are the optimal synthetic routes for preparing 4-oxo-4H-chromen-7-yl methanesulfonate?

The compound is typically synthesized via nucleophilic substitution. A common method involves reacting 7-hydroxy-4H-chromen-4-one with methanesulfonyl chloride in the presence of a base (e.g., potassium carbonate) in acetone or ethanol under reflux . Key parameters include:

  • Reaction time : 6–12 hours.
  • Temperature : 60–80°C.
  • Solvent selection : Polar aprotic solvents (e.g., acetone) improve yield compared to protic solvents.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization. Yield variations (50–85%) may arise from competing side reactions, such as hydrolysis of the sulfonate group under prolonged heating .

Q. How is the structural identity of this compound confirmed?

X-ray crystallography is the gold standard. For example, derivatives like 4-methyl-2-oxo-2H-chromen-7-yl sulfonates have been resolved using SHELXL (space group P 1) with bond lengths (C–O: 1.36 Å, S–O: 1.43 Å) and torsion angles confirming the planar chromenone core . Complementary techniques:

  • NMR : 1H^1H NMR shows characteristic peaks for the methanesulfonate group (δ 3.1–3.3 ppm, singlet) and chromenone protons (δ 6.8–8.2 ppm) .
  • HPLC-MS : Retention time and molecular ion ([M+H]+^+) validate purity and molecular weight .

Q. What safety protocols are critical when handling this compound?

Methanesulfonate esters are mutagenic and carcinogenic. Key precautions:

  • Containment : Use fume hoods and sealed reaction systems to avoid inhalation/contact .
  • Waste disposal : Neutralize with alkaline solutions (e.g., 10% NaOH) to hydrolyze residual sulfonate esters .
  • Biological assays : Use secondary containment for in vitro studies to prevent environmental contamination .

Advanced Research Questions

Q. How can synthetic yields be improved, and what factors contribute to contradictory results in literature?

Conflicting yields (e.g., 50% vs. 85%) often stem from:

  • Moisture sensitivity : Methanesulfonyl chloride hydrolyzes readily; anhydrous conditions (molecular sieves) improve consistency .
  • Base strength : Stronger bases (e.g., NaH) may deprotonate the chromenone hydroxyl group more efficiently than K2_2CO3_3, but risk side reactions . Optimization strategy :
ParameterTest RangeOptimal Condition
BaseK2_2CO3_3, NaH, Et3_3NK2_2CO3_3 (balance of cost and efficiency)
SolventAcetone, DMF, THFAcetone (lower toxicity)
Temperature (°C)50–10070 (prevents decomposition)

Contradictions in reaction outcomes are resolved via kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps .

Q. What structural features explain the biological activity of this compound derivatives?

The sulfonate group enhances solubility and bioavailability, while the chromenone core interacts with biological targets (e.g., kinases, DNA topoisomerases). For example:

  • Cytotoxicity : Derivatives like 4-methyl-2-oxo-2H-chromen-7-yl sulfonates show IC50_{50} values <10 µM in cancer cell lines due to intercalation with DNA .
  • Enzyme inhibition : The planar structure facilitates π-π stacking with enzyme active sites, as shown in molecular docking studies (AutoDock Vina) . Structure-activity relationship (SAR) :
  • Electron-withdrawing groups (e.g., -CF3_3) at position 2 increase potency by 30% .
  • Methanesulfonate at position 7 improves metabolic stability compared to acetate esters .

Q. How do crystallographic data resolve contradictions in reported molecular conformations?

Discrepancies in dihedral angles (e.g., 5°–15° variations in sulfonate group orientation) arise from packing forces. For example:

  • In 4-methyl-2-oxo-2H-chromen-7-yl 4-fluorobenzenesulfonate (CCDC 876123), the sulfonate group adopts a twisted conformation due to steric hindrance from the 4-fluoro substituent .
  • WinGX and ORTEP simulations reveal that hydrogen bonding (e.g., C=O···H–O) stabilizes specific conformers . Resolution : Compare multiple crystal structures (CSD database) and apply Hirshfeld surface analysis to quantify intermolecular interactions .

Q. What analytical methods address purity challenges in complex reaction mixtures?

Co-elution of byproducts (e.g., unreacted 7-hydroxy chromenone) complicates HPLC analysis. Solutions include:

  • 2D-LC/MS : Orthogonal separation (C18 + phenyl-hexyl columns) resolves overlapping peaks .
  • NMR DOSY : Differentiates compounds by diffusion coefficients (e.g., methanesulfonate vs. acetate esters) . Case study : A 95% pure sample (HPLC) showed 88% purity via qNMR due to residual solvent, highlighting the need for multimodal validation .

Methodological Recommendations

  • Synthetic optimization : Use Design of Experiments (DoE) to evaluate base/solvent interactions .
  • Crystallography : Pair SHELXL refinement with PLATON validation for accurate disorder modeling .
  • Bioactivity studies : Combine enzyme kinetics (Lineweaver-Burk plots) with molecular dynamics (AMBER) to map binding modes .

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